2-Bromo-4-butanolide
CAS No.: 5061-21-2
Cat. No.: VC20760300
Molecular Formula: C4H5BrO2
Molecular Weight: 164.99 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5061-21-2 |
---|---|
Molecular Formula | C4H5BrO2 |
Molecular Weight | 164.99 g/mol |
IUPAC Name | 3-bromooxolan-2-one |
Standard InChI | InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 |
Standard InChI Key | LFJJGHGXHXXDFT-UHFFFAOYSA-N |
SMILES | C1COC(=O)C1Br |
Canonical SMILES | C1COC(=O)C1Br |
Chemical Identity and Nomenclature
2-Bromo-4-butanolide belongs to the lactone family of organic compounds, specifically categorized as a brominated gamma-butyrolactone. It is identified by several synonyms in chemical literature and databases, providing a clear understanding of its structural identity.
Identification Parameters
The compound is precisely identified through multiple chemical identifiers as detailed in the following table:
Parameter | Value |
---|---|
Primary Name | 2-Bromo-4-butanolide |
Common Synonyms | 2-Bromo-4-hydroxybutyric acid γ-lactone; 2-Bromo-gamma-butyrolactone; 2-Bromo-Y-butyrolactone; Alpha-Bromo-gamma-butyrolactone |
CAS Registry Number | 5061-21-2 |
Molecular Formula | C4H5BrO2 |
Molecular Weight | 164.99 g/mol |
EINECS Number | 225-764-4 |
MDL Number | MFCD00005387 |
BRN | 107800 |
InChIKey | LFJJGHGXHXXDFT-UHFFFAOYSA-N |
Physical and Chemical Properties
2-Bromo-4-butanolide possesses distinctive physical and chemical characteristics that determine its behavior in various applications and influence its handling requirements in laboratory and industrial settings.
Physical Properties
The compound appears as a clear colorless to light yellow liquid under standard conditions. Its precise physical parameters are critical for identification and quality control purposes.
Property | Value |
---|---|
Physical State | Clear colorless to light yellow liquid |
Boiling Point | 138°C at 6 mmHg |
Density | 1.786 g/mL at 25°C |
Specific Gravity | 1.778 (20/4°C) |
Flash Point | >230°F |
Refractive Index | n20/D 1.508 |
Solubility | Soluble in acetone, chloroform, ethyl acetate, methanol |
Sensitivity | Moisture sensitive, lachrymatory |
These physical properties indicate that 2-Bromo-4-butanolide is a dense liquid that requires special handling due to its lachrymatory effect (causing tears) and sensitivity to moisture .
Chemical Structure
The compound features a five-membered lactone ring with a bromine atom substituted at the alpha position. The molecular structure can be represented by the InChI notation: InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 .
The bromine atom at the alpha position renders the molecule susceptible to nucleophilic substitution reactions, making it valuable in organic synthesis as an alkylating agent. The presence of the carbonyl group in the lactone ring contributes to its reactivity patterns and intermolecular interactions.
Synthesis Methods
The production of 2-Bromo-4-butanolide involves careful chemical processes that require specific reaction conditions and catalysts to achieve optimal yields and purity.
Bromination of Gamma-Butyrolactone
The primary synthetic route to 2-Bromo-4-butanolide involves the direct bromination of gamma-butyrolactone. This process typically requires a brominating agent and suitable catalytic conditions to facilitate the selective alpha-bromination of the lactone ring.
The reaction typically employs gamma-butyrolactone as the starting material, which undergoes alpha-bromination to yield the desired product. The presence of the lactone structure directs the bromination to occur predominantly at the alpha position relative to the carbonyl group .
Reaction Conditions and Considerations
The synthesis requires controlled conditions to prevent side reactions and ensure high yield and purity. Important considerations include:
-
Temperature control during the bromination process
-
Use of inert atmosphere to prevent moisture interference
-
Appropriate catalyst selection to enhance reaction efficiency
-
Purification procedures to remove unwanted byproducts
Given the moisture sensitivity of the compound, the reaction and subsequent handling are typically conducted under anhydrous conditions with appropriate protective measures .
Chemical Reactions and Reactivity
The reactivity of 2-Bromo-4-butanolide is largely influenced by the presence of the bromine atom at the alpha position, which facilitates various chemical transformations crucial for its applications in organic synthesis.
Nucleophilic Substitution Reactions
Applications
2-Bromo-4-butanolide finds applications across several scientific and industrial domains, with particular importance in pharmaceutical research and chemical synthesis.
Pharmaceutical Intermediates
Hazard Parameter | Classification |
---|---|
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing) |
RIDADR | UN 2810 |
WGK Germany | 3 (Severe hazard to waters) |
Hazard Note | Irritant/Keep Cold/Lachrymatory/Moisture Sensitive |
These classifications indicate that the compound can cause irritation to eyes, respiratory system, and skin, necessitating appropriate protective measures during handling .
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